methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate is a complex organic compound that features a pyrrole ring substituted with bromophenyl, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or to convert the compound into a different oxidation state.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific groups on the pyrrole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5-trifluorophenyl)pyrrole-2-carboxylate
- 4-(trifluoromethyl)phenol
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
Methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate is unique due to the combination of its bromophenyl and trifluoromethyl substituents, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H15BrF3NO2 |
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Molecular Weight |
438.2 g/mol |
IUPAC Name |
methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H15BrF3NO2/c1-12-17(19(26)27-2)11-18(13-6-8-15(21)9-7-13)25(12)16-5-3-4-14(10-16)20(22,23)24/h3-11H,1-2H3 |
InChI Key |
FXGDJUBIRYHHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br)C(=O)OC |
Origin of Product |
United States |
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